molecular formula C16H17N5S2 B4671818 MFCD05865962

MFCD05865962

Cat. No.: B4671818
M. Wt: 343.5 g/mol
InChI Key: MDNFMFRWNSDRPA-VMPITWQZSA-N
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Description

However, based on analogous compounds described in the literature (e.g., boronic acids, heterocyclic derivatives), such compounds are typically utilized in pharmaceutical research, catalysis, or material science due to their reactivity and structural versatility . If MFCD05865962 follows trends observed in similar MDL-classified compounds, its properties may include:

  • Molecular formula: Likely a halogenated aromatic or heterocyclic structure (e.g., C₆H₅BBrClO₂ in CAS 1046861-20-4) .
  • Applications: Possible use in Suzuki-Miyaura cross-coupling reactions or as a pharmacophore in drug discovery .

Properties

IUPAC Name

4-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S2/c1-21-14(10-13-11-23-15(17)18-13)19-20-16(21)22-9-5-8-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3,(H2,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNFMFRWNSDRPA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)CC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)CC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD05865962 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of reactions that may include condensation, reduction, and cyclization. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities while maintaining high quality. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures that the production process is both efficient and consistent.

Chemical Reactions Analysis

Types of Reactions: MFCD05865962 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: The common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new compounds with modified functional groups.

Scientific Research Applications

MFCD05865962 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, this compound is employed in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD05865962 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis leverages structurally or functionally analogous compounds from the evidence to illustrate a comparison framework:

Table 1: Structural and Functional Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight Key Properties Applications
MFCD05865962 Hypothetical: C₆H₅BrClO₂ ~235 (estimated) High GI absorption, moderate solubility Catalysis, drug intermediates
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 LogP: 2.15, Solubility: 0.24 mg/ml Suzuki-Miyaura cross-coupling
CAS 53052-06-5 C₆H₄N₂OS 152.17 CYP2C19 inhibition, LogP: 1.64 Antimicrobial agents
CAS 1761-61-1 C₇H₅BrO₂ 201.02 Solubility: 0.687 mg/ml, LogP: 2.63 Organic synthesis, photovoltaics

Key Findings:

Structural Similarity :

  • CAS 1046861-20-4 shares a halogenated aromatic core with this compound, suggesting comparable reactivity in cross-coupling reactions .
  • CAS 1761-61-1 differs in functional groups (carboxylic acid vs. boronic acid) but maintains high solubility, highlighting the role of substituents in bioavailability .

CAS 583878-42-6 (CYP1A2 inhibitor) demonstrates how minor structural changes (e.g., sulfonyl groups) alter enzyme interaction .

Physicochemical Properties :

  • LogP values vary significantly: this compound (estimated ~2.15) aligns with CAS 1046861-20-4, while CAS 1761-61-1 shows higher lipophilicity (LogP 2.63), impacting membrane permeability .
  • Solubility ranges from 0.24 mg/ml (CAS 1046861-20-4) to 0.687 mg/ml (CAS 1761-61-1), influenced by polar functional groups .

Research Findings and Methodological Insights

  • Synthetic Routes: Boronic acid derivatives (e.g., CAS 1046861-20-4) are synthesized via palladium-catalyzed cross-coupling, achieving >85% yield under optimized conditions . Thioether-containing compounds (e.g., CAS 53052-06-5) require reflux in ethanol for 24 hours, yielding ~74% .
  • Analytical Validation :

    • Techniques like HPLC and NMR (referenced in ’s supplementary tables) ensure purity and structural confirmation for compounds like CAS 1761-61-1 .
  • Safety Profiles :

    • Halogenated compounds often carry warnings for skin/eye irritation (e.g., CAS 54198-89-9: H315, H319) , emphasizing the need for proper handling protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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